1-Iodo-3-isocyanato-2-methylbenzene

描述

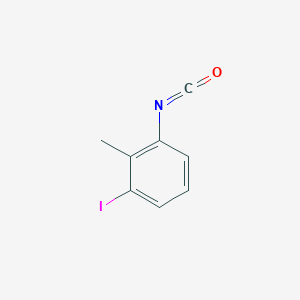

1-Iodo-3-isocyanato-2-methylbenzene (C₈H₆INO) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

Its molecular structure, defined by the SMILES string CC1=C(C=CC=C1I)N=C=O, highlights the steric and electronic interplay between substituents. The isocyanato group is highly reactive, enabling participation in nucleophilic addition or cycloaddition reactions, while the iodine atom may act as a leaving group in substitution reactions. Collision cross-section (CCS) predictions for its adducts range from 134.8–145.6 Ų, with the [M+H]+ ion showing a CCS of 139.9 Ų .

属性

分子式 |

C8H6INO |

|---|---|

分子量 |

259.04 g/mol |

IUPAC 名称 |

1-iodo-3-isocyanato-2-methylbenzene |

InChI |

InChI=1S/C8H6INO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 |

InChI 键 |

ACKBCDGNFQNLSF-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=C1I)N=C=O |

产品来源 |

United States |

准备方法

The synthesis of 1-Iodo-3-isocyanato-2-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and specific catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring .

Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities. These methods are optimized for efficiency and cost-effectiveness while maintaining the purity and quality of the final product.

化学反应分析

1-Iodo-3-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields urea derivatives, while reactions with alcohols produce carbamates.

科学研究应用

1-Iodo-3-isocyanato-2-methylbenzene has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its use in drug development and as a probe for studying biological pathways.

Industry: In the industrial sector, it is used in the production of specialty chemicals, polymers, and materials with specific properties. .

作用机制

The mechanism by which 1-Iodo-3-isocyanato-2-methylbenzene exerts its effects involves its functional groups. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isocyanate group is highly reactive and can form stable adducts with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. These reactions often involve the formation of intermediates, such as carbamoyl or isocyanate intermediates, which then undergo further transformations to yield the final products .

相似化合物的比较

1-Iodo-2-methylbenzene (o-Iodotoluene)

2-Chloro-1-iodo-3-methylbenzene

- Molecular Formula : C₇H₆ClI

- Substituents : Chlorine (position 2), iodine (position 1), methyl (position 3) .

- Key Differences : Chlorine introduces electronegativity but lacks the isocyanato group’s reactivity. The compound’s molecular weight (252.48 g/mol) is lower than the target compound due to the absence of oxygen and nitrogen .

1-Chloro-2-iodobenzene

Methoxy-Substituted Analog: 4-Iodo-1-methoxy-2-methylbenzene

- Molecular Formula : C₈H₉IO

- Substituents : Methoxy (position 1), methyl (position 2), iodine (position 4) .

- Key Differences : Methoxy (-OCH₃) is electron-donating, contrasting with the electron-withdrawing isocyanato group. This alters aromatic ring reactivity, favoring electrophilic substitution at different positions.

Structural and Functional Group Analysis

*Calculated from [M+H]+ adduct mass (259.95668) .

生物活性

1-Iodo-3-isocyanato-2-methylbenzene (C8H6INO) is an organic compound that exhibits significant biological activity due to its structural characteristics, particularly the presence of the isocyanate functional group. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by:

- Molecular Formula : C8H6INO

- Molecular Weight : Approximately 232.09 g/mol

- Structural Features : The compound features an iodo group, an isocyanate group, and a methyl group attached to a benzene ring, which influences its reactivity and interaction with biological molecules.

The biological activity of this compound primarily arises from the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules, leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Receptor Binding : It can interact with receptors, potentially modulating signaling pathways involved in various biological processes.

Anticancer Properties

Recent studies have indicated that compounds containing isocyanate groups exhibit anticancer properties. For instance, research has shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Isocyanates are known to inhibit pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases .

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several isocyanate derivatives, including this compound. They found that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Mechanistic Insights

Another study focused on the mechanism by which this compound induces apoptosis. The researchers demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-Bromo-3-isocyanato-2-methylbenzene | C8H6BrN | Moderate anticancer activity |

| 4-Iodoaniline | C7H7IN | Exhibits neuroprotective effects |

| 1-Iodo-4-isocyanatobenzene | C7H6INO | Potent enzyme inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。